molecular formula C23H21N3O3S2 B11633112 N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B11633112
M. Wt: 451.6 g/mol
InChI Key: AJMISMXTYVBQLD-HNENSFHCSA-N
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Description

Molecular Formula: C₂₁H₁₇N₃O₃S₂
Molecular Weight: 423.5 g/mol
CAS Number: 438459-78-0
Structural Features:

  • Core: A thiazolidinone ring (4-oxo-2-thioxo) fused with a 1-butyl-2-oxoindole moiety.
  • Substituents: A 4-methylbenzamide group attached to the thiazolidinone nitrogen. Pharmacological Relevance: This compound belongs to the thiazolidinone-indole hybrid class, known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its mechanism involves interactions with enzymes (e.g., kinases) or receptors via the thioxo and oxo groups, which enable hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C23H21N3O3S2/c1-3-4-13-25-17-8-6-5-7-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,24,27)/b19-18-

InChI Key

AJMISMXTYVBQLD-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring, and finally the coupling with the benzamide group. Common reagents used in these reactions include butylamine, oxalyl chloride, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the thiazolidinone sulfur or indole-derived moieties.

Key Observations :

  • Thioxo Group Oxidation : The 2-thioxo group in the thiazolidinone ring is susceptible to oxidation by hydrogen peroxide (H₂O₂) in acetic acid, converting it to a sulfonyl group (SO₂).

  • Indole Ring Oxidation : Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes the indole moiety to form hydroxylated derivatives.

Reagent Conditions Major Product Reference
H₂O₂ (30%)Acetic acid, 60°C, 2–4 hrSulfonyl-substituted thiazolidinone
KMnO₄ (1M)H₂SO₄ (0.5M), 25°C, 6 hrHydroxylated indole derivative

Reduction Reactions

Reduction targets the ketone groups in the thiazolidinone and indole rings.

Key Observations :

  • Thiazolidinone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the 4-oxo group to a hydroxyl group.

  • Indole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the indole ring .

Reagent Conditions Major Product Reference
NaBH₄ (1.5 eq)Methanol, 0°C, 30 min4-Hydroxy-thiazolidinone derivative
H₂ (1 atm), 10% Pd/CEthanol, 25°C, 12 hrPartially hydrogenated indole

Substitution Reactions

The benzamide and thiazolidinone groups participate in nucleophilic substitutions.

Key Observations :

  • Benzamide Substitution : Reaction with amines (e.g., methylamine) in the presence of triethylamine replaces the benzamide group.

  • Thiazolidinone Ring Substitution : Thiol nucleophiles displace the thioxo group under basic conditions .

Reagent Conditions Major Product Reference
Methylamine (2 eq)DMF, Et₃N, 80°C, 6 hrN-Methylbenzamide derivative
Benzylthiol (1.2 eq)K₂CO₃, DMF, 100°C, 8 hrThioether-substituted thiazolidinone

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives .

Key Observations :

  • Cycloaddition : Reacts with nitrile oxides (e.g., benzonitrile oxide) to yield fused bicyclic structures .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the thiazolidinone ring, generating mercaptoacetic acid derivatives.

Biological Activity and Reaction Implications

The compound’s anti-inflammatory and anticancer properties are linked to its reactivity:

  • COX-II Inhibition : The thiazolidinone ring interacts with COX-II via H-bonding with Asp125 and hydrophobic interactions .

  • Enzyme Modulation : Oxidation products show enhanced inhibitory activity against 5-lipoxygenase (5-LOX) .

Stability and Degradation

  • pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming indole fragments and thioamide byproducts.

  • Thermal Stability : Stable below 150°C; prolonged heating above 200°C results in desulfurization.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiazolidine derivatives have been shown to exhibit significant activity against various bacterial strains. For instance:

  • Mechanism of Action : The compound targets bacterial cell walls and inhibits key enzymatic processes necessary for bacterial survival.

Case Study: In Vitro Assessment

A study evaluated the antimicrobial efficacy of several thiazolidine derivatives, including N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial properties .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.

Case Study: Molecular Docking Studies

Molecular docking simulations revealed that this compound binds effectively to the active site of 5-lipoxygenase. This binding could potentially inhibit the enzyme's activity, leading to reduced inflammation .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research indicates that derivatives of thiazolidine are promising candidates for cancer treatment due to their ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro tests conducted on various cancer cell lines (including MCF7 breast cancer cells) demonstrated that N-[...]-4-methylbenzamide exhibited cytotoxic effects with an IC50 value of 25 µM. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to programmed cell death .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialInhibits bacterial cell wall synthesisMIC = 32 µg/mL against S. aureus and E. coli
Anti-inflammatoryInhibition of 5-lipoxygenaseEffective binding in molecular docking studies
AnticancerInduces apoptosis via ROS generationIC50 = 25 µM in MCF7 breast cancer cells

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Indole N-Alkyl Chain :

Benzamide Substituents :

Benzylidene/Thiazolidinone Modifications:

Table 1: Comparative Analysis of Structural Analogs
Compound Name / ID Key Structural Differences Biological Activity Molecular Weight (g/mol) Reference
Target Compound 1-Butylindole, 4-methylbenzamide Anticancer, kinase inhibition 423.5
N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzamide 1-Heptylindole, unsubstituted benzamide Enhanced lipophilicity; kinase (CDK2) inhibition 522.65
2-chloro-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzamide 1-Methylindole, 2-chlorobenzamide Apoptosis induction in cancer cells ~430 (estimated)
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-3-hydroxybenzamide Fluorobenzylidene, 3-hydroxybenzamide Increased potency due to fluorine’s electron-withdrawing effects ~420 (estimated)
N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-methylbenzamide Dimethoxybenzylidene, 2-methylbenzamide Improved solubility; antimicrobial activity ~450 (estimated)
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}benzamide Octyloxybenzylidene, unsubstituted benzamide Enhanced membrane penetration (long alkyl chain) ~520 (estimated)

Key Findings from Comparative Studies

Indole N-Alkyl Chain :

  • Butyl vs. Heptyl/Methyl :

  • Butyl (C₄H₉) balances lipophilicity and solubility, optimizing bioavailability .
  • Heptyl (C₇H₁₅) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Benzamide Substituents :

  • 4-Methyl vs. 2-Chloro/3-Hydroxy :

  • 4-Methyl (electron-donating) enhances π-π stacking with hydrophobic enzyme pockets .
  • 2-Chloro (electron-withdrawing) increases electrophilicity, promoting covalent interactions with targets like DNA .
  • 3-Hydroxy introduces hydrogen-bonding capability, improving receptor affinity .

Benzylidene Modifications :

  • Methoxy/Fluoro Substituents :

  • Methoxy groups (e.g., 2,3-dimethoxy) improve solubility via polar interactions .
  • Fluorine substituents enhance potency by modulating electronic effects and metabolic resistance .

Thiazolidinone Core: The 4-oxo-2-thioxo motif is critical for binding to kinases (e.g., CDK2) via hydrogen bonding with catalytic lysine residues .

Biological Activity

N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazolidinone moiety and an indole derivative. Its molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 423.49 g/mol. The structural features contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . Thiazolidinones are known to exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Inhibition of Bcl-2 protein
NIH/3T3 (Mouse Embryoblast)15.0Induction of apoptosis
Various Tumor Cell LinesVariesModulation of cell cycle regulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones have been noted for their ability to combat bacterial infections by targeting virulence factors in pathogens like Yersinia. The compound specifically inhibits the YopH protein tyrosine phosphatase, crucial for bacterial virulence . This mechanism suggests potential use as an anti-infective agent.

Table 2: Summary of Antimicrobial Activity

PathogenActivity TypeReference
Yersinia spp.Anti-Virulence
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer cell proliferation and bacterial virulence.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by affecting mitochondrial pathways.
  • Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.

Case Studies

A notable study investigated the efficacy of a series of thiazolidinone derivatives similar to the compound discussed. These derivatives demonstrated significant anticancer activity against multiple cell lines, with some achieving IC50 values lower than standard chemotherapeutics . Another research highlighted the antimicrobial potential against Yersinia, showcasing the compound's ability to disrupt critical bacterial functions .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical?

The compound is synthesized via multi-step reactions involving heterocyclic ring formation. A common approach includes:

  • Step 1 : Condensation of an indole derivative (e.g., 1-butyl-2-oxoindoline) with a thiazolidinone precursor.
  • Step 2 : Introduction of the 4-methylbenzamide moiety via nucleophilic substitution or amidation. Critical intermediates include the Z-configuration indol-3-ylidene and thioxo-thiazolidinone rings, stabilized by π-conjugation. Reaction conditions (e.g., anhydrous solvents, controlled pH) are essential to avoid byproducts .

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsPurpose
1Mercaptoacetic acid, 4-methoxyanilineThiazolidinone ring formation
24-methylbenzoyl chloride, DCMAmidation of the thiazolidinone nitrogen

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Confirms the Z-configuration of the indol-3-ylidene group (δ 7.2–7.8 ppm for aromatic protons) and thioxo-thiazolidinone ring (C=S peak at ~190 ppm) .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₂N₃O₃S₂: 480.1) .

Q. How is the biological activity of this compound typically evaluated?

Standard assays include:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Stoichiometric control : Use a 1.2:1 molar ratio of indole precursor to thiazolidinone to minimize unreacted intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance condensation efficiency by polarizing carbonyl groups .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomeric impurities .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) in thiazolidinone rings by analyzing temperature-dependent shifts .
  • X-ray crystallography : Defines absolute configuration and hydrogen-bonding networks, critical for validating computational models .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Maps interactions with biological targets (e.g., tubulin binding sites) using AutoDock Vina .
  • DFT calculations : Predicts electron distribution in the indol-3-ylidene moiety, correlating with redox-mediated antitumor activity .

Table 2: Computational Parameters for SAR Studies

ParameterValueApplication
Grid size60 ųDocking with protein PDB 1SA0
Basis setB3LYP/6-31G*Optimizing ground-state geometry

Q. What are the stability challenges under physiological conditions, and how are they mitigated?

  • Hydrolysis : The thioxo group is prone to oxidation; stability is improved by lyophilization or encapsulation in PEGylated liposomes .
  • pH sensitivity : Degrades rapidly at pH >8; formulations use buffered solutions (pH 6.5–7.4) for in vivo studies .

Methodological Considerations

Q. How to design experiments for analyzing contradictory biological activity data?

  • Dose-response curves : Test across a wide concentration range (0.1–100 µM) to identify off-target effects .
  • Orthogonal assays : Combine MTT with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

Q. What analytical workflows ensure reproducibility in synthetic protocols?

  • Quality control : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) at each step .
  • Batch documentation : Record reaction parameters (time, temperature, stirring rate) to standardize protocols .

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